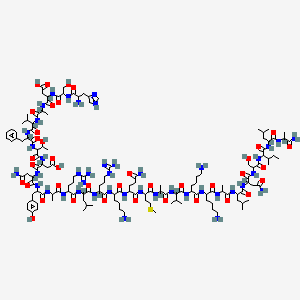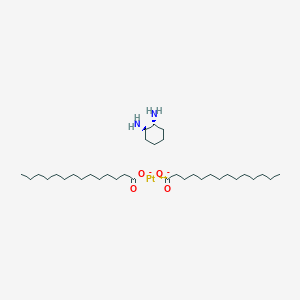
1-Thio-alpha-D-mannose Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thio-alpha-D-mannose Natriumsalz, also known as 1-Thio-α-D-mannose sodium salt, is a chemically synthesized compound . It is a white crystalline solid that is soluble in water and some organic solvents . This compound is primarily used in research and laboratory applications as a glycosyl reagent and enzyme substrate . It can be used to synthesize biologically active glycopeptides and glycosylated polymers . Additionally, it has certain applications in glycobiology research and cancer treatment .
Synthesis Analysis
The synthesis of 1-Thio-alpha-D-mannose Natriumsalz can be achieved by reacting 1-Thio-alpha-D-mannose with an appropriate amount of sodium hydroxide . The specific reaction conditions can be adjusted based on actual needs, and the reaction process can be accelerated through alkali catalysis or other methods .Molecular Structure Analysis
The molecular formula of 1-Thio-alpha-D-mannose Natriumsalz is C6H11NaO5S . Its molecular weight is 218.21 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 1-Thio-alpha-D-mannose Natriumsalz are not mentioned in the search results, it is known that this compound can be used to synthesize biologically active glycopeptides and glycosylated polymers .Physical And Chemical Properties Analysis
1-Thio-alpha-D-mannose Natriumsalz is a white crystalline solid . It is soluble in water and some organic solvents . Its molecular weight is 218.21 g/mol .Wissenschaftliche Forschungsanwendungen
Glycoprotein Biosynthesis and Function
Mannose derivatives play a crucial role in the biosynthesis and processing of N-linked oligosaccharide chains in glycoproteins. Inhibitors of this pathway, such as tunicamycin and its analogs, have been valuable for studying glycoprotein biosynthesis, offering insights into therole of carbohydrates in protein function. These studies highlight the importance of mannose in the structural formation and biological activity of glycoproteins, with implications for understanding diseases and developing therapeutic interventions (Elbein, 1987).
Antioxidant Properties and Potential Supplements
Research on exopolysaccharides produced by microorganisms, such as the mangrove endophytic fungus Aspergillus sp. Y16, reveals mannose-containing compounds with significant antioxidant activities. These findings suggest potential applications of mannose derivatives as antioxidants and food supplements, contributing to health and nutrition advancements (Chen et al., 2011).
Chemical Modification and Protein Conjugation
Mannose derivatives have been utilized for attaching sugars to proteins, showcasing the versatility of these compounds in biochemical modifications. This application is critical for research in glycoscience, where sugar-protein conjugates are essential for studying biological interactions and developing diagnostic tools (Lee, Stowell, & Krantz, 1976).
Targeting and Drug Delivery Systems
Mannose-functionalized nanoparticles have demonstrated efficacy in targeting specific cell types, such as alveolar macrophages, for drug delivery purposes. This approach offers a promising strategy for localized therapy, particularly in treating infections and diseases where specific cellular targeting can enhance therapeutic outcomes (Costa, Sarmento, & Seabra, 2018).
Immunological Activity and Health Benefits
Polysaccharides containing mannose, derived from sources like Dioscorea opposita Thunb (Chinese yam), exhibit immunological activities, stimulating T lymphocyte proliferation. Such studies underscore the potential of mannose derivatives in enhancing immune responses and offering health benefits, pointing towards their application in functional foods and nutraceuticals (Zhao et al., 2005).
Zukünftige Richtungen
While specific future directions for 1-Thio-alpha-D-mannose Natriumsalz were not found in the search results, it is known that this compound has potential uses in various fields of research and industry . It can be used to synthesize biologically active glycopeptides and glycosylated polymers , indicating potential for further exploration in these areas.
Eigenschaften
IUPAC Name |
sodium;(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5+,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPBZIVFRYLHPT-GDTYSWHPSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)[S-])O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Thio-alpha-D-mannose Natriumsalz | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[Orn8]-Urotensin II](/img/structure/B1139498.png)






